Molecular Weight Reduction of 18.3% vs. Pinacol Ester Improves Atom Economy and Reduces Mass Input per Equivalent of Reactive Boron
The target compound (C₁₅H₁₄BNO₂, MW 251.09 g/mol) possesses a molecular weight 56.11 g/mol lower than the pinacol ester analog (C₁₉H₂₂BNO₂, MW 307.20 g/mol), representing an 18.3% reduction in mass per mole of reactive boron . For multi-step syntheses or polymerizations requiring stoichiometric control of the organoboron component, this lower molecular weight translates directly into reduced mass input per equivalent, improving process atom economy without compromising the carbazole scaffold or 3-position regiochemistry [1]. Arylboronic esters generally exhibit lower atom economy than the corresponding boronic acids; however, the unsubstituted dioxaborolane partly mitigates this penalty relative to the pinacol ester [1].
| Evidence Dimension | Molecular weight (g/mol) and relative mass input per equivalent of boron |
|---|---|
| Target Compound Data | 251.09 g/mol (C₁₅H₁₄BNO₂); 0.817 relative mass per boron equivalent (normalized to pinacol ester = 1.000) |
| Comparator Or Baseline | Pinacol ester (CAS 1217891-71-8): 307.20 g/mol (C₁₉H₂₂BNO₂); Boronic acid (CAS 1039761-02-8): 225.05 g/mol (C₁₃H₁₂BNO₂) |
| Quantified Difference | 56.11 g/mol absolute reduction (18.3% lower mass) vs. pinacol ester; 26.04 g/mol higher (11.6% higher mass) vs. boronic acid |
| Conditions | Nominal molecular weights from published vendor technical datasheets (CymitQuimica, Fisher Scientific); calculated from certified molecular formulas |
Why This Matters
In large-scale or multi-step syntheses, an 18.3% mass reduction per boron equivalent directly lowers raw material weight requirements and may reduce shipping, handling, and waste disposal burdens relative to the pinacol ester, all while retaining the protected boronic ester functionality.
- [1] Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chem. Soc. Rev. 2014, 43, 412–443. (Comparison of atom economy among arylboron-based nucleophiles.) View Source
